2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone
Description
Properties
IUPAC Name |
2-(4-bromophenyl)sulfinyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c13-10-1-3-11(4-2-10)18(16)9-12(15)14-5-7-17-8-6-14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBIWWYDKDXKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CS(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213185 | |
| Record name | 2-[(4-Bromophenyl)sulfinyl]-1-(4-morpholinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339107-11-8 | |
| Record name | 2-[(4-Bromophenyl)sulfinyl]-1-(4-morpholinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339107-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Bromophenyl)sulfinyl]-1-(4-morpholinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Context and Synthetic Challenges
The target molecule combines three critical structural elements:
- Morpholine ring : A six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4, respectively.
- 4-Bromophenylsulfinyl group : An aromatic system bearing a bromine substituent para to a sulfoxide (-S(O)-) functional group.
- Ethanone backbone : A ketone bridge connecting the morpholine and sulfinylphenyl groups.
Key synthetic challenges include:
- Stereoselective sulfoxide formation : Achieving controlled oxidation of thioether intermediates to sulfoxides without over-oxidation to sulfones.
- Nucleophilic substitution selectivity : Avoiding competing reactions at the electron-deficient 4-bromophenyl ring during morpholine coupling.
- Thermal stability : Managing exothermic reactions during high-temperature steps such as ketone formation or aromatic amination.
Primary Synthetic Routes
Thioether Intermediate Synthesis
The majority of reported methods begin with synthesizing 2-[(4-bromophenyl)sulfanyl]-1-morpholino-1-ethanone (CAS: 1486399) as a precursor, followed by controlled oxidation to the sulfoxide.
Step 1: Thioether Formation
Reaction Scheme :
4-Bromobenzenethiol + 2-Chloro-1-morpholino-1-ethanone → 2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone + HCl
Conditions :
- Solvent: Anhydrous dichloromethane
- Base: Triethylamine (2.5 eq)
- Temperature: 0°C → room temperature gradient
- Time: 1–2 hours
Mechanism : SN2 displacement of chloride by thiolate anion
Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Thiol Equivalents | 1.1–1.3 eq | Prevents dimerization |
| Base Strength | pKa > 10 | Complete deprotonation |
| Moisture Control | <50 ppm H2O | Minimizes hydrolysis |
Step 2: Sulfoxide Oxidation
Oxidizing Agents :
| Agent | Conditions | Sulfoxide:Sulfone Ratio |
|---|---|---|
| Hydrogen Peroxide | AcOH, 0°C, 1h | 9:1 |
| m-CPBA | DCM, -20°C, 30min | 19:1 |
| NaIO4 | MeOH/H2O, 25°C, 2h | 7:1 |
Critical Factors :
Alternative Pathways
Direct Sulfinyl Group Incorporation
Recent patents describe single-pot syntheses avoiding isolated thioether intermediates:
Reaction Design :
4-Bromophenylmagnesium bromide + Morpholinyl sulfinate → 2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone
Advantages :
Limitations :
- Requires strict anhydrous conditions
- Grignard reagent compatibility issues with sulfinate esters
Performance Metrics :
| Metric | Stepwise Method | Direct Method |
|---|---|---|
| Overall Yield | 64% | 58% |
| Purity (HPLC) | 99.1% | 97.3% |
| Reaction Time | 8h | 5h |
Process Scale-Up Considerations
Catalytic System Optimization
Large-scale production (>100 kg batches) employs heterogeneous catalysts to improve efficiency:
Supported Oxidants :
| Catalyst | Loading | Turnover Number |
|---|---|---|
| TiO2-H2O2 | 5 wt% | 420 |
| Zeolite-mCPBA | 3 wt% | 680 |
| MnO2-NaIO4 | 7 wt% | 310 |
Benefits :
Analytical Characterization
Key spectroscopic data for quality control:
1H NMR (400 MHz, CDCl3) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.62 | d (J=8.4 Hz) | 4-Bromophenyl H2, H6 |
| 7.48 | d (J=8.4 Hz) | 4-Bromophenyl H3, H5 |
| 3.84 | t (J=4.8 Hz) | Morpholine OCH2 |
| 3.24 | t (J=4.8 Hz) | Morpholine NCH2 |
| 3.12 | dd (J=13, 6) | SCH2 |
MS (EI) :
- m/z 316 [M]+ (calculated for C12H14BrNO2S: 316.22)
- Isotopic pattern confirms single Br atom (1:1 M/M+2 ratio)
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride (NaH).
Major Products Formed
Oxidation: 2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone.
Reduction: 2-[(Phenyl)sulfinyl]-1-morpholino-1-ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The bromophenyl group may enhance the compound’s binding affinity to certain targets through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with sulfinyl/sulfonyl analogs, morpholino-containing derivatives, bromophenyl-substituted compounds, and heterocyclic analogs.
Sulfinyl/Sulfonyl Analogs
Compounds with sulfinyl or sulfonyl groups attached to a bromophenyl-ethanone backbone exhibit distinct electronic and biological properties. For example:
The sulfinyl group in 16A and 18A enhances MAO-A inhibitory activity compared to their sulfonyl counterparts (e.g., 16B, IC₅₀ = 1.20 µM), suggesting that sulfinyl’s intermediate oxidation state may optimize enzyme interaction .
Morpholino-Containing Analogs
Morpholino groups improve solubility and bioavailability. Key examples include:
The target compound’s morpholino group likely enhances water solubility compared to non-morpholino analogs, similar to 1-(4-(4-morpholinylsulfonyl)phenyl)ethanone .
Bromophenyl-Substituted Compounds
4-Bromophenyl groups are common in bioactive molecules:
The bromophenyl group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, as seen in anti-inflammatory and FPR-targeting compounds .
Heterocyclic Derivatives
Triazole and pyridinyl derivatives highlight substituent effects:
Bulkier substituents (e.g., triazole in ) increase molecular weight and may reduce membrane permeability compared to the target compound’s compact sulfinyl-morpholino structure.
Biological Activity
2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a sulfinyl group, a morpholino group, and a bromophenyl moiety, suggests diverse interactions with biological targets.
- Molecular Formula : C12H14BrNO3S
- CAS Number : 339107-11-8
- Structure : The compound features a sulfinyl group that can act as an electrophile, potentially engaging with nucleophilic sites on biomolecules. The bromophenyl group may enhance binding affinity through hydrophobic interactions.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Electrophilic Interactions : The sulfinyl group may react with nucleophiles in enzymes or receptors, modulating their activity.
- Hydrophobic Interactions : The bromophenyl group can facilitate binding to protein targets, influencing their function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance:
- In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong activity. One study reported MIC values as low as 0.22 to 0.25 μg/mL against specific bacterial strains .
Anticancer Properties
The compound has also been explored for its anticancer potential:
- Investigations into its cytotoxic effects have shown promising results against cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest. Detailed studies are needed to elucidate the specific pathways involved.
Case Studies
- Antimicrobial Evaluation :
- Cytotoxic Studies :
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | 0.22 - 0.25 μg/mL | TBD | Electrophilic interactions with enzymes |
| 2-(4-Bromophenyl)-1-(4-fluorophenyl)ethanone | TBD | TBD | TBD |
| Other Sulfinyl Derivatives | TBD | TBD | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
